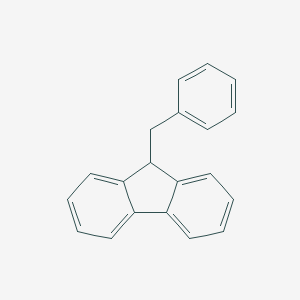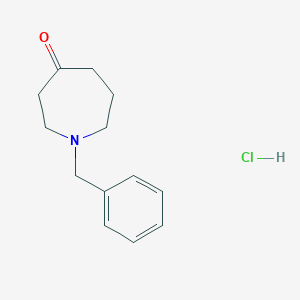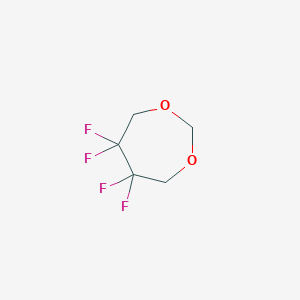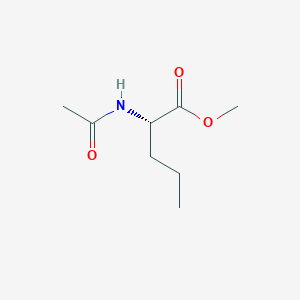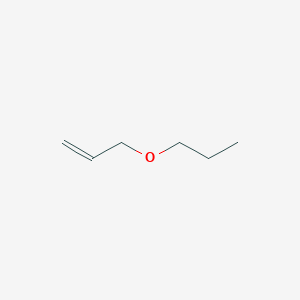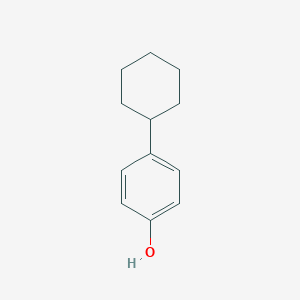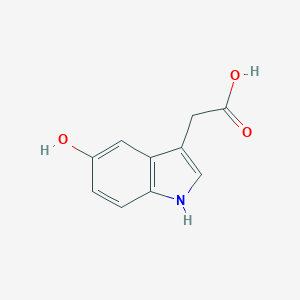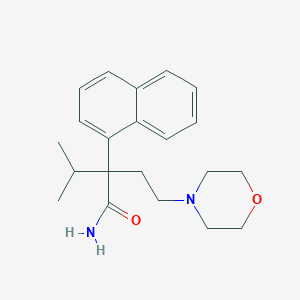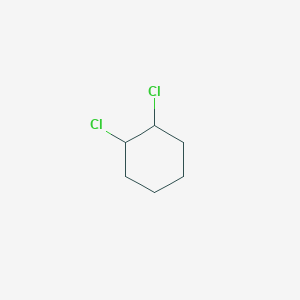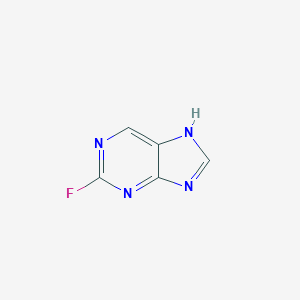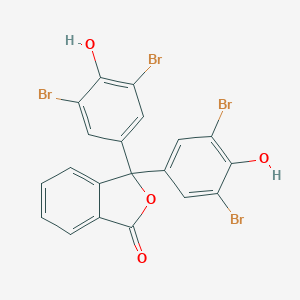
2-(4-Pyridylmethyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. This compound contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the target molecule and the position of the covalent bond. This compound has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. This compound has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. This compound can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of this compound is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, this compound is not readily available commercially, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for this compound that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new this compound derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of this compound needs to be further elucidated to facilitate the development of new this compound-based compounds with specific biological activities.
Méthodes De Synthèse
The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, this compound has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.
Propriétés
Numéro CAS |
13640-53-4 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Clé InChI |
KCCWUQWTDYABRH-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
SMILES canonique |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
Synonymes |
2-(4-Pyridylmethyl)cyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



